N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide is a chemical compound that features a benzodioxole moiety and a bromobenzamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-4-2-11(3-5-12)15(18)17-8-10-1-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJBMYYQISPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide typically involves the reaction of 1,3-benzodioxole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzodioxole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the benzodioxole ring .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a tool compound in studying the biological effects of benzodioxole derivatives.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole aryl acetate derivatives
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide is unique due to the presence of both a benzodioxole and a bromobenzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
